S-tert-Butyl acetothioacetate

Description

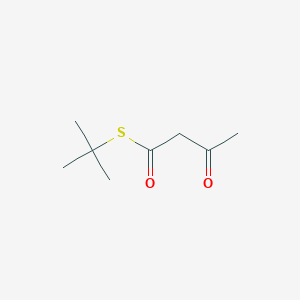

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

S-tert-butyl 3-oxobutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOMETKMHQLOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)SC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166618 | |

| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15925-47-0 | |

| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015925470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-tert-Butyl acetothioacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S Tert Butyl Acetothioacetate

Conventional Synthesis Routes

Conventional methods provide foundational and reliable pathways to S-tert-Butyl acetothioacetate, primarily through the acylation of a thiol or the ring-opening of a suitable precursor.

An efficient and widely cited method for synthesizing this compound involves the reaction between 2,2,6-trimethyl-4H-1,3-dioxin-4-one and tert-butylthiol. This process is noted for its effectiveness and forms the basis of improved, larger-scale preparations. The reaction proceeds via the ring-opening of the dioxinone ring by the thiol, which acts as a nucleophile, to generate the desired β-ketothioester.

A well-documented procedure for the preparation of this compound utilizes the reaction of diketene (B1670635) with 2-methylpropane-2-thiol (tert-butylthiol). In this synthesis, the thiol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding thiolate. This highly nucleophilic thiolate then attacks the diketene, leading to the formation of the S-tert-butyl 3-oxobutanethioate after workup. A detailed procedure published in Organic Syntheses describes this transformation, yielding the product as a colorless oil. lookchem.com The choice of an ether solvent like tetrahydrofuran (B95107) is crucial for the success of this reaction. lookchem.com

| Reactant | Molar Quantity | Physical Quantity | Role |

|---|---|---|---|

| Sodium Hydride (60% dispersion) | 0.24 mol | 9.8 g | Base |

| 2-Methylpropane-2-thiol | 0.22 mol | 20 g (25 mL) | Nucleophile Precursor |

| Diketene | 0.24 mol | 20.3 g (18.8 mL) | Acetylating Agent |

| Tetrahydrofuran (dry) | - | 920 mL | Solvent |

| The reaction yields approximately 22 g (57%) of S-tert-butyl 3-oxobutanthioate after distillation. |

The direct synthesis of this compound from acetic anhydride (B1165640) and tert-butylthiol is not a commonly reported or standard method in chemical literature. The acylation of thiols typically requires more reactive acetylating agents than acetic anhydride, especially for forming β-ketothioesters. While acetic anhydride is widely used to synthesize oxygen esters, such as tert-butyl acetate (B1210297) from tert-butyl alcohol in the presence of a catalyst like zinc chloride, its direct application for thioester synthesis is less efficient without specific catalysts. orgsyn.org Thioester formation generally proceeds more readily with acyl chlorides or through other activated carboxylic acid derivatives. lookchem.comwikipedia.org

Several other strategies exist for the formation of this compound and related thioesters.

Transesterification of β-keto esters: This method involves the conversion of a more common β-keto ester, such as methyl acetoacetate (B1235776) or ethyl acetoacetate, into the desired thioester by reacting it with tert-butylthiol in the presence of a catalyst. nih.gov This process is an equilibrium reaction and can be driven towards the product, although it can be less efficient for sterically hindered thiols like tert-butylthiol. nih.govnih.gov

Acylation with Acyl Chlorides: A general and effective route to thioesters involves the reaction of a thiolate salt with an acyl chloride. wikipedia.org For instance, lithium or thallium tert-butylthiolate can be reacted with an appropriate acyl chloride to generate the corresponding S-tert-butyl thioester. lookchem.comwikipedia.org

Catalytic Methods: Modern synthetic chemistry offers various catalytic methods for the formation of thioesters from carboxylic acids and thiols, which can provide milder reaction conditions and broader functional group tolerance. organic-chemistry.org

Advanced Synthetic Techniques and Optimization

As a valuable synthetic intermediate, methods for producing this compound on a larger scale have been developed to meet research and potential industrial demands.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance safety. For this compound, while specific literature is nascent, green approaches can be inferred from the synthesis of analogous esters. Key strategies focus on reducing waste, using safer reagents, and employing recyclable catalysts.

One of the primary goals of green chemistry is to design processes that are solvent-free or use environmentally benign solvents. For instance, a novel method for synthesizing tert-butyl esters utilizes (Boc)2O under solvent-free and base-free conditions, facilitated by electromagnetic milling. rsc.org This approach, operating without additional heating, is highly appealing for eco-friendly synthesis and could be adapted for thioester production. rsc.org Another green technique involves the use of solid super-strong acid catalysts, such as perfluorinated sulfonic resins, for producing compounds like tert-butyl bromoacetate. google.com This method avoids corrosive and hazardous liquid acids, and the catalyst can be easily recovered and reused, aligning with the principles of waste reduction. google.com

The use of tert-butyl nitrite (B80452) (TBN) as a reagent under solvent-free conditions for other reactions further highlights a trend towards eliminating volatile organic solvents, which simplifies product isolation and reduces chemical waste. rsc.org An efficient synthesis of this compound has also been achieved by reacting tert-butylthiol with 2,2,6-trimethyl-4H-1,3-dioxin-4-one, offering an alternative pathway that may present opportunities for green optimization. researchgate.net These examples underscore a clear trajectory towards developing more sustainable synthetic routes that could be applied to this compound.

Table 1: Potential Green Chemistry Strategies for this compound Synthesis

| Green Chemistry Principle | Potential Application in Synthesis | Anticipated Benefits |

| Waste Prevention | Use of solid, recyclable catalysts (e.g., sulfonic resins). google.com | Reduces catalyst waste and simplifies purification. |

| Atom Economy | Direct addition reactions, such as tert-butylthiol with diketene equivalents. researchgate.netorgsyn.org | Maximizes the incorporation of starting materials into the final product. |

| Safer Solvents & Auxiliaries | Solvent-free synthesis conditions (e.g., using mechanochemistry). rsc.orgrsc.org | Eliminates the need for volatile organic compounds (VOCs), reducing environmental impact and exposure risks. |

| Catalysis | Employing highly selective catalysts to minimize by-products. google.com | Increases product yield and purity, reducing the need for extensive purification. |

Catalytic Methods for Enhanced Yield and Selectivity

Catalysis is fundamental to modern organic synthesis, offering pathways to higher yields, improved selectivity, and milder reaction conditions. In the synthesis of this compound and its analogs, various catalytic systems have been shown to be effective.

A Chinese patent concerning the synthesis of tert-butyl acetoacetate (the oxygen analog of the target compound) demonstrates the efficacy of amine catalysts. google.com The method involves the reaction of tert-butyl alcohol with ketene (B1206846) dimer in the presence of fatty amine or tertiary amine catalysts. google.com This process achieves a ketene dimer conversion of 100% and a product yield exceeding 94%, with purity greater than 99%. google.com The use of catalysts like triethylamine (B128534) or tri-n-butylamine is crucial for this high efficiency, and the process is noted for reducing waste and being less corrosive to equipment. google.com

Table 2: Catalytic Performance in the Synthesis of tert-Butyl Acetoacetate (Analog)

| Catalyst | Catalyst Type | Reaction Temperature (°C) | Yield | Purity | Reference |

| Triethylamine | Tertiary Amine | 20-150 | >94% | >99% | google.com |

| Tri-n-butylamine | Tertiary Amine | 20-150 | >94% | >99% | google.com |

| Diethyl methyl amine | Tertiary Amine | 20-150 | >94% | >99% | google.com |

| Ethylenediamine | Fatty Amine | 20-150 | >94% | >99% | google.com |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.commt.com While specific documented applications of flow chemistry for the synthesis of this compound are not prevalent, the principles are highly applicable.

The synthesis of this compound can involve highly reactive intermediates like diketene. orgsyn.org Such reactions are often exothermic and can be difficult to control on a large scale in batch reactors. Flow chemistry provides a solution by offering a high surface-area-to-volume ratio, which allows for efficient heat exchange and precise temperature control. vapourtec.com This minimizes the risk of thermal runaways and the formation of by-products.

Table 3: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Hypothetical Flow Synthesis |

| Heat Transfer | Limited, risk of hotspots. | Excellent, precise temperature control. vapourtec.com |

| Safety | Higher risk with reactive intermediates (e.g., diketene) at scale. | Enhanced safety due to small reaction volumes and better control. mt.com |

| Scalability | Non-linear, often requires re-optimization. | Linear and predictable scale-up by running the system for longer. mt.com |

| Reproducibility | Can vary between batches. | High, due to precise control of parameters like mixing and residence time. mdpi.com |

| Process Integration | Requires isolation between steps. | Allows for integrated, multi-step "telescoped" synthesis. mdpi.comsioc-journal.cn |

Reactivity and Reaction Mechanisms of S Tert Butyl Acetothioacetate

Enolate and Dianion Chemistry

The presence of acidic protons at the C-2 (α-carbon) and C-4 (γ-carbon) positions makes S-tert-butyl acetothioacetate an excellent substrate for enolate and dianion formation, enabling selective alkylation at these sites. orgsyn.orgthieme-connect.com

Formation of Metal Enolates from this compound

The methylene (B1212753) protons adjacent to the carbonyl group (C-2) of this compound are acidic and can be abstracted by a suitable base to form a metal enolate. The formation of the monoanion is typically achieved using a base such as sodium hydride (NaH) in an ether solvent like 1,2-dimethoxyethane (B42094) (DME) at low temperatures. orgsyn.orgthieme-connect.com This generates a nucleophilic enolate that can participate in various carbon-carbon bond-forming reactions. The choice of solvent is crucial, with DME being particularly effective in preventing the formation of unwanted side products. orgsyn.org

Generation and Alkylation of Dianions at the γ-Carbon Center

A key feature of this compound is its ability to form a dianion, allowing for selective functionalization at the terminal methyl group (C-4 or γ-carbon). orgsyn.orgthieme-connect.com This is typically achieved through a sequential deprotonation process. First, the more acidic α-proton is removed with a base like sodium hydride. Subsequent treatment with a stronger base, such as butyllithium (B86547) (BuLi), at low temperatures (e.g., -40°C in DME) removes a proton from the less acidic γ-carbon, generating the dianion. orgsyn.orgorganicchemistrydata.org

This dianion is a powerful nucleophile that reacts preferentially at the more reactive γ-carbon with various electrophiles, including alkyl halides. thieme-connect.comlookchem.comcam.ac.uk This regioselective alkylation at the C-4 position is a synthetically valuable transformation. orgsyn.orgthieme-connect.com

Regioselectivity in Alkylation Reactions (C-2 vs. C-4 Alkylation)

The ability to selectively alkylate this compound at either the C-2 or C-4 position highlights its synthetic utility. thieme-connect.comorgsyn.org

C-2 Alkylation: Formation of the monoanion with a single equivalent of a moderately strong base like sodium hydride leads to the generation of the enolate at the C-2 position. Subsequent reaction with an alkyl halide results in C-alkylation at this position. orgsyn.orgthieme-connect.com This reaction is typically carried out at room temperature after the initial enolate formation at 0°C. orgsyn.org Primary alkyl bromides and iodides have been shown to react cleanly to give the C-2 monosubstituted products in good yields. thieme-connect.com

C-4 Alkylation: As described previously, the formation of the dianion through sequential treatment with sodium hydride and butyllithium directs alkylation to the γ-carbon (C-4). orgsyn.orgthieme-connect.com This kinetic alkylation is favored at low temperatures. orgsyn.org This method allows for the introduction of a variety of substituents at the C-4 position. lookchem.comcam.ac.uk

It is also possible to perform sequential alkylations, first at the C-4 position via the dianion, followed by alkylation at the C-2 position. thieme-connect.com However, attempts at a one-pot double alkylation have shown limited success, with monoalkylation at C-4 being the predominant outcome under standard conditions. thieme-connect.com

| Alkylation Position | Base(s) | Reaction Conditions | Product Type |

| C-2 | NaH | 0°C to room temperature in DME | Mono-alkylated at C-2 |

| C-4 | NaH, then n-BuLi | -10°C to -40°C in DME | Mono-alkylated at C-4 |

| C-2 and C-4 | 1. NaH, n-BuLi, R-X2. NaH, R'-X | Sequential reactions | Di-alkylated |

Stereochemical Considerations in Enolate Reactions

The geometry of the enolate formed from β-dicarbonyl compounds can influence the stereochemical outcome of subsequent reactions, particularly in aldol-type condensations. bham.ac.ukharvard.edu For this compound, while the primary focus in the literature has been on regioselectivity, the principles of stereocontrol in enolate chemistry are applicable. The formation of either the (Z)- or (E)-enolate can be influenced by the choice of base, solvent, and reaction conditions. bham.ac.uk In reactions involving chiral substrates or reagents, the facial selectivity of the enolate attack becomes a critical factor in determining the absolute stereochemistry of the product. bham.ac.uk For instance, in reactions with chiral aldehydes, the stereochemical outcome is often rationalized using models like the Felkin-Anh model to predict the preferred direction of nucleophilic attack. bham.ac.uk

Nucleophilic Acyl Substitution Reactions

The thioester functionality in this compound is susceptible to nucleophilic attack, leading to acyl substitution products.

Transesterification to O-Esters in the Presence of Alcohols and Metal Catalysts

This compound and its alkylated derivatives can be converted to the corresponding oxygen esters through transesterification. orgsyn.org This reaction is typically facilitated by the presence of an alcohol and a thiophilic metal cation. orgsyn.orgorgsyn.org Silver(I) salts, such as silver(I) trifluoroacetate (B77799), have been effectively used to promote this transformation. orgsyn.org The reaction proceeds readily and can tolerate a range of sensitive functional groups on the alcohol substrate, including other esters, halides, and silyl (B83357) ethers. orgsyn.org This process is synthetically useful as it allows this compound to function as a synthetic equivalent of diketene (B1670635). orgsyn.org

| Catalyst | Alcohol Type | Key Features |

| Silver(I) trifluoroacetate | Primary, Secondary | Tolerates sensitive functional groups. orgsyn.org |

| Lanthanum(III) complexes | Primary, Secondary, Tertiary | High efficiency, chemoselective. researchgate.net |

| Borate and Zirconia | Primary, Secondary, Tertiary | Solvent-free conditions, selective for β-keto esters. nih.gov |

Reaction with Amines for Acetoacetamide (B46550) Synthesis

The reaction of this compound with amines provides a convenient pathway for the synthesis of a diverse range of acetoacetamides. This transformation is particularly noteworthy for its efficiency and broad applicability. The process generally involves heating the this compound and the desired amine, often in a solvent like toluene (B28343) or xylene, without the need for a catalyst. lookchem.com The relatively high reactivity of this compound, when compared to its methyl or ethyl ester counterparts, allows these reactions to proceed readily, even at temperatures around 100°C. lookchem.com

The mechanism of this acetoacetylation is believed to proceed through the formation of an enolate intermediate, which subsequently undergoes nucleophilic attack by the amine. One of the key advantages of using this compound is the straightforward isolation of the resulting acetoacetamide products, which can often be achieved through simple distillation or recrystallization due to the stoichiometric nature and high yield of the reaction. lookchem.com

However, certain challenges can arise, particularly with unhindered primary amines. In these cases, the formation of unwanted byproducts, such as enamines, can occur. lookchem.comchemicalbook.com This side reaction can be minimized by adjusting the reaction conditions, for instance, by using dilute solutions or by slowly adding the amine to a preheated solution of this compound. lookchem.comchemicalbook.com In contrast, more sterically hindered amines, like tert-amylamine, tend to react cleanly to produce the corresponding acetoacetamide without significant enamine formation. lookchem.com

The versatility of this method is demonstrated by its successful application to a variety of amines, leading to the synthesis of numerous acetoacetamide derivatives as detailed in the table below.

Table 1: Synthesis of Acetoacetamides from this compound and Various Amines

| Amine | Product | Yield (%) | Method |

| n-Heptylamine | N-(n-Heptyl)acetoacetamide | 71 | D |

| tert-Amylamine | N-(tert-Amyl)acetoacetamide | 80 | C |

Data sourced from J. Org. Chem., Vol. 56, No. 5, 1991. lookchem.com

Reactivity with Other Nucleophiles (e.g., thiols, Grignard reagents)

Beyond its reaction with amines, this compound exhibits reactivity towards a range of other nucleophiles, including thiols and Grignard reagents, expanding its utility in organic synthesis.

Reaction with Thiols:

Transesterification reactions can occur between this compound and other thiols. These reactions, often catalyzed by thiophilic metal cations, allow for the exchange of the tert-butylthio group. orgsyn.org This process can be synthetically useful for introducing different thioester functionalities into a molecule. The tert-butylthio group can also be converted to an acetyl-protected thiol under mild conditions using catalytic amounts of bromine in acetyl chloride in the presence of acetic acid, a transformation of interest for protecting group strategies in sulfur chemistry. researchgate.net

Reaction with Grignard Reagents:

Grignard reagents, being potent carbon-based nucleophiles, readily react with esters, including thioesters like this compound. mnstate.edulibretexts.orgmasterorganicchemistry.com The reaction typically proceeds via a nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the thioester. organicchemistrytutor.com This initial addition leads to the formation of a tetrahedral intermediate. Unlike the reaction with aldehydes and ketones, this intermediate can then eliminate the tert-butylthiolate leaving group to form a ketone. masterorganicchemistry.com

This newly formed ketone is also susceptible to attack by another equivalent of the Grignard reagent. masterorganicchemistry.comorganicchemistrytutor.com Consequently, the reaction of this compound with a Grignard reagent generally results in the addition of two equivalents of the Grignard reagent, ultimately yielding a tertiary alcohol after an acidic workup. masterorganicchemistry.comlibretexts.org This "double addition" is a characteristic feature of the reaction of Grignard reagents with esters and acid chlorides. organicchemistrytutor.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The Grignard reagent attacks the carbonyl carbon of the thioester.

Elimination: The tetrahedral intermediate collapses, expelling the tert-butylthiolate to form a ketone.

Second Nucleophilic Attack: A second molecule of the Grignard reagent attacks the newly formed ketone.

Protonation: An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. libretexts.org

Other Key Reactions

Cyclization Reactions to Form Heterocyclic Compounds

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its unique structural features allow for strategic cyclization reactions, leading to the formation of complex molecular architectures. thieme-connect.comnih.gov

One notable application is in the synthesis of acyltetronic acids. lookchem.com Dianions generated from this compound can be alkylated at the γ-carbon. The resulting products can then undergo transesterification with 2-hydroxy esters in the presence of silver(I) salts. These acetoacetate (B1235776) derivatives can be efficiently cyclized to form acyltetronic acid derivatives using tetrabutylammonium (B224687) fluoride (B91410) in THF at room temperature. lookchem.com This methodology has been successfully employed in the total synthesis of fungal metabolites such as carolic, carlosic, and carlic acids. lookchem.com

Furthermore, this compound can be utilized in Knorr-type cyclizations for the synthesis of pyrrole (B145914) derivatives. thieme-connect.com The reactivity of the β-keto thioester moiety allows for condensation with α-amino ketones or related compounds to construct the pyrrole ring system. The specific reaction conditions and the nature of the reactants determine the final structure of the heterocyclic product.

The ability to undergo intramolecular reactions makes this compound a versatile building block in heterocyclic chemistry. researchgate.netchim.it The choice of reaction partners and conditions enables the synthesis of a wide array of heterocyclic structures, which are prevalent in many biologically active compounds and natural products.

Condensation Reactions and Michael Additions

This compound is a versatile substrate for various condensation and Michael addition reactions, owing to the reactivity of its active methylene group and the ability to form stable enolates.

Condensation Reactions:

This compound can participate in Claisen-type condensation reactions. lookchem.com For instance, its monoanion can react with isocyanates to produce β-amidothioesters in a single step with good yields. researchgate.net These reactions highlight the utility of the thioester enolate as a nucleophile in acylation reactions. While crossed Claisen condensations can sometimes lead to a mixture of products, the use of specific bases and reaction conditions can favor the desired outcome. google.com

Michael Additions:

The enolate of this compound is an effective Michael donor, participating in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). researchgate.net This carbon-carbon bond-forming reaction is a powerful tool in organic synthesis. The reaction is typically base-catalyzed, with the enolate anion adding to the β-position of the activated alkene. researchgate.net

Kinetic studies of the Michael addition between acetoacetates and acrylates have been performed to understand the factors influencing the reaction rate, such as the molar ratio of reactants, base concentration, and solvent. researchgate.net this compound has also been employed in organocatalytic Mukaiyama-Michael reactions. While attempts to use the S-tert-butyl silylketene thioacetal in certain asymmetric reactions resulted in lower conversions, the related S-alkyl (Z)-silyl enolates have been shown to undergo rapid and regioselective addition to α,β-unsaturated aldehydes, yielding syn-Mukaiyama–Michael adducts with high enantioselectivity. princeton.edu

The reactivity of β-ketothioesters like this compound as nucleophiles has been harnessed in cascade reactions, such as a Michael addition followed by an intramolecular nucleophilic substitution. chemrxiv.org The ease of enolization of these thioesters makes them particularly suitable for such transformations. chemrxiv.org

Role of the tert-Butyl Group in Reaction Kinetics and Mechanism (e.g., E2 elimination)

The tert-butyl group in this compound plays a significant role in influencing the kinetics and mechanisms of its reactions, primarily due to its steric bulk. wikipedia.orgrsc.org

Steric Hindrance:

The large size of the tert-butyl group creates steric hindrance around the thioester functionality. This steric bulk can influence the approach of nucleophiles and other reactants, thereby affecting reaction rates and, in some cases, product selectivity. For example, in the Biginelli reaction, the steric bulk of a tert-butyl ester facilitates the isolation of open-chain intermediates.

Kinetic Effects:

The steric strain associated with the tert-butyl group can lead to an acceleration of certain reactions. For instance, in transacetoacetylation reactions, the more hindered tert-butyl acetoacetate is significantly more reactive than its methyl or ethyl counterparts. lookchem.com This increased reactivity is attributed to the relief of steric strain in the transition state.

Influence on Reaction Mechanisms:

The presence of the tert-butyl group can favor certain reaction pathways over others. For example, in elimination reactions, the steric hindrance can promote E2 (bimolecular elimination) pathways over SN2 (bimolecular nucleophilic substitution) pathways, although this is more commonly discussed in the context of alkyl halides bearing a tert-butyl group.

In the context of this compound, the tert-butyl group's primary influence is through steric effects that can:

Enhance reactivity: by promoting the release of steric strain in the transition state of certain reactions. lookchem.com

Direct selectivity: by sterically shielding one reaction site, favoring attack at a less hindered position.

Stabilize intermediates: The bulky nature of the group can contribute to the kinetic stabilization of certain reactive species. wikipedia.org

Investigating the Influence of Solvents on Reactivity and Selectivity

The choice of solvent can significantly impact the reactivity of this compound and the selectivity of its reactions. researchgate.net Solvents can influence reaction rates and outcomes through various mechanisms, including stabilization of transition states, solvation of reactants and intermediates, and direct participation in the reaction mechanism. researchgate.netmdpi.com

Solvent Polarity:

The polarity of the solvent is a crucial factor. researchgate.net Polar solvents are generally better at stabilizing charged intermediates and transition states, which can accelerate reactions that proceed through such species. researchgate.net Conversely, nonpolar solvents may be preferred for reactions where charge separation is minimal. For instance, in alkylation reactions of the dianion of this compound, 1,2-dimethoxyethane (DME) is noted as a particularly effective solvent, while other ether solvents are less successful and can lead to undesired side products. orgsyn.org

Coordinating vs. Non-coordinating Solvents:

The ability of a solvent to coordinate with metal cations or other Lewis acidic species can dramatically alter reaction selectivity. rsc.org In palladium-catalyzed cross-coupling reactions, for example, coordinating solvents can lead to a different selectivity profile compared to non-coordinating solvents by altering the nature of the active catalytic species. rsc.org While not specific to this compound, this principle illustrates the profound effect solvent coordination can have.

Specific Solvent Effects in Reactions of this compound:

Alkylation: As mentioned, DME is the preferred solvent for selective alkylation at both the C-2 and C-4 positions of this compound, suggesting a specific role for this solvent in stabilizing the respective anions and influencing regioselectivity. orgsyn.org

Michael Additions: In organocatalytic Michael additions, the solvent can influence both the reaction rate and the enantioselectivity. chemrxiv.org For example, the use of trifluorotoluene has been shown to have a positive impact on the enantioselectivity of certain reactions. scispace.com Furthermore, the use of brine as a solvent in some stereoselective additions of ketothioesters to nitroalkenes has been explored, highlighting the potential for unusual solvent systems to promote high selectivity. chemrxiv.org

Cyclization Reactions: The choice of solvent is also critical in cyclization reactions. For the cyclization of acetoacetate derivatives derived from this compound to form acyltetronic acids, tetrahydrofuran (B95107) (THF) is the specified solvent. lookchem.com

Table 2: Influence of Solvent on Selected Reactions of this compound

| Reaction | Solvent | Observation |

| Alkylation of dianion | 1,2-Dimethoxyethane (DME) | Preferred solvent, leads to selective alkylation. orgsyn.org |

| Alkylation of dianion | Other ether solvents | Less successful, lead to unwanted side products. orgsyn.org |

| Organocatalytic Michael Addition | Trifluorotoluene | Positive impact on enantioselectivity. scispace.com |

| Cyclization to Acyltetronic Acids | Tetrahydrofuran (THF) | Effective solvent for the cyclization step. lookchem.com |

This data underscores the importance of careful solvent selection to optimize the yield, rate, and selectivity of reactions involving this compound.

Applications in Complex Molecule Synthesis

Total Synthesis of Natural Products and Bioactive Compounds

The generation of dianions from S-tert-Butyl acetothioacetate is a cornerstone of its utility. These dianions can be selectively alkylated at the γ-carbon, providing a powerful tool for chain elongation and the introduction of diverse functional groups.

This compound is a key precursor in the total synthesis of several acyltetronic acid fungal metabolites, such as carolic, carlosic, and carlic acids. The general synthetic strategy involves the alkylation of dianions derived from this compound at the γ-carbon position. The resulting alkylated products are then treated with 2-hydroxy esters in the presence of silver(I) salts, which facilitates a transesterification to yield acetoacetate (B1235776) derivatives. These intermediates are efficiently cyclized to the target acyltetronic acids using tetrabutylammonium (B224687) fluoride (B91410) in THF at room temperature. This methodology allows for the construction of these natural products through a judicious selection of substituents.

Table 1: Key Steps in the Synthesis of Acyltetronic Acids

| Step | Description | Reagents | Outcome |

| 1 | Dianion Formation | Strong base (e.g., LDA) | Generation of a nucleophilic dianion from this compound. |

| 2 | γ-Carbon Alkylation | Various electrophiles | Introduction of specific side chains required for the target natural product. |

| 3 | Transesterification | 2-hydroxy esters, Silver(I) salts | Conversion of the thioester to an acetoacetate ester derivative. |

| 4 | Cyclization | Tetrabutylammonium fluoride (TBAF) in THF | Formation of the final acyltetronic acid ring structure. |

The compound serves as a valuable starting material for the synthesis of novel bis-β-ketomacrolides. In this process, dianions generated from this compound are alkylated at the γ-carbon using appropriately protected iodoalkanols. This reaction creates advanced precursors that are then subjected to dimerization. The dimerization step, facilitated by the presence of copper(I) trifluoroacetate (B77799), leads to the formation of complex bis-β-ketomacrolides, which can be considered a form of β-ketodiolides.

This compound plays a critical role in the preparation of milbemycin seco-analogues. The key step in this synthetic sequence is the alkylation of the γ-carbon of the dianion of this compound with electrophiles like acrylaldehyde or methacrylaldehyde. The products from this reaction undergo subsequent protection and transesterification with a model spiro acetal (B89532) unit to form acetoacetate derivatives. These derivatives are then reacted with sodium borohydride (B1222165) and deprotected to yield the final seco-species, demonstrating the utility of the thioester in building blocks for complex, biologically relevant molecules.

Table 2: Synthesis of Milbemycin Seco-Analogues Precursor

| Step | Reactant 1 | Reactant 2 | Key Transformation |

| 1 | Dianion of this compound | Acrylaldehyde or Methacrylaldehyde | Alkylation at the γ-carbon. |

| 2 | Alkylated Product | Protecting Groups / Spiro Acetal Unit | Protection and transesterification. |

| 3 | Acetoacetate Derivative | Sodium Borohydride | Reduction and deprotection to afford the seco-species. |

Role in the Synthesis of Insect Antifeedants

While the direct application of this compound in the synthesis of commercial insect antifeedants is not extensively documented in publicly available literature, its structural motifs are found in advanced agrochemicals. For instance, the development of novel insecticides like afidopyropen, which is effective against sucking pests, involves complex multi-step synthesis. chemicalbook.comchemsrc.com Afidopyropen is a derivative of the natural product pyripyropen A. chemsrc.com The synthesis of such complex molecules often relies on versatile building blocks that can introduce specific functionalities.

The development of modern agrochemicals is increasingly focused on compounds with novel modes of action to combat resistance in pest populations. organic-chemistry.orgresearchgate.net Synthetic intermediates that provide flexible pathways to complex core structures are crucial in this research and development process.

Intermediate in Pharmaceutical and Agrochemical Development

This compound is recognized as a valuable intermediate in the broader fields of pharmaceutical and agrochemical synthesis. The reactivity of its thioester group and the acidity of the α-protons make it a versatile precursor for constructing more complex molecular frameworks. Anions of the compound can react in a regiospecific manner with various electrophiles, opening pathways to a diverse range of synthetic products.

A significant application of this compound is in the total synthesis of several fungal metabolites, including carolic acid, carlosic acid, and carlic acid. rsc.org The synthesis involves the generation of dianions from this compound, which are then alkylated. rsc.org The resulting products are further transformed and cyclized to yield these acyltetronic acid derivatives. rsc.org These natural products have been studied for their biological activities, highlighting the role of this compound as a key starting material in accessing therapeutically relevant chemical scaffolds.

The related oxygen analog, tert-butyl acetoacetate, is used in the preparation of Bcl-2/Bcl-xL inhibitors for potential tumor inhibition and in synthesizing conjugates for HIV-1 inhibition. This underscores the importance of the acetoacetate framework in medicinal chemistry.

The strategic development of new agrochemicals aims to create molecules that are effective at low doses, have favorable environmental profiles, and exhibit selective toxicity to target pests. organic-chemistry.orgresearchgate.net Versatile intermediates are essential in this process, allowing chemists to synthesize and test a wide array of new chemical entities. The S-tert-butyl group, for instance, is used as a protecting group for thiols in complex syntheses, and methods for its conversion to other functional groups under mild conditions are of significant interest in creating new molecules. organic-chemistry.org

The synthesis of complex, biologically active compounds for agriculture often involves many steps. Intermediates like this compound provide a reliable route to introduce specific structural features that may be essential for a compound's desired biological activity.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 15925-47-0 scbt.com |

| Molecular Formula | C₈H₁₄O₂S scbt.com |

| Molecular Weight | 174.26 g/mol scbt.com |

| Boiling Point | 95-100 °C at 0.9 mmHg chemicalbook.comorgsyn.org |

| Density | 0.994 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n20/D) | 1.486 chemicalbook.comchemsrc.com |

Computational and Spectroscopic Studies of S Tert Butyl Acetothioacetate

Computational Chemistry Investigations

Computational chemistry provides powerful tools to explore the properties of molecules like S-tert-Butyl acetothioacetate at an atomic level. Through various theoretical models, researchers can predict and analyze molecular structure, stability, and reactivity without the need for empirical experimentation.

The conformational landscape of this compound is primarily defined by the rotation around its single bonds and the potential for keto-enol tautomerism. Ab initio and Density Functional Theory (DFT) are the principal methods used to investigate these aspects. DFT calculations, for instance, can be employed to determine the relative energies of different conformers, such as the s-cis and s-trans conformations that can arise from rotation around the C-C and C-S bonds. Studies on similar sterically hindered molecules, like 1-tert-butylpyrazoles, have shown that intramolecular interactions involving the tert-butyl group can significantly influence and stabilize specific conformations in the solid state. rsc.org

Furthermore, computational methods are essential for studying the stability of the keto and enol tautomers of β-dicarbonyl compounds. These calculations can provide insights into the Gibbs free energy of formation for each tautomer, helping to predict their equilibrium distribution under various conditions. For instance, DFT calculations have been successfully used to identify and confirm the presence of the tert-butyl cation, a related structural component, in acidic environments, demonstrating the predictive power of these methods in determining the stability of reactive intermediates. nankai.edu.cn The presence of a bulky tert-butyl group can also introduce significant torsional strain, which may alter the conformational preferences compared to less hindered analogues, an effect that has been demonstrated computationally and experimentally in other cyclic and acyclic systems. rsc.org

This compound is known to participate in a variety of synthetic transformations, notably alkylation and acylation reactions at its α-carbon. orgsyn.org Modeling the pathways of these reactions provides a deeper understanding of their mechanisms. Computational techniques such as QM/MM (Quantum Mechanics/Molecular Mechanics) and accelerated molecular dynamics can map out the entire reaction coordinate from reactants to products. nih.govescholarship.org

These models allow for the identification and characterization of high-energy transition states and reaction intermediates. By calculating the activation energies for different potential pathways, researchers can predict the most favorable reaction conditions and understand the factors controlling selectivity. nih.gov For example, modeling the deprotonation of the α-carbon followed by nucleophilic attack on an alkyl halide would reveal the structure of the transition state and the energy barrier for the C-C bond formation. Such simulations are critical for optimizing known synthetic procedures and for designing novel chemical transformations. nih.govnih.gov

The reactivity of this compound is intrinsically linked to its electronic structure. DFT calculations are used to compute various reactivity descriptors that help rationalize its chemical behavior. These descriptors include the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO).

The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the protons on the central methylene (B1212753) group (the α-carbon). An analysis of the electrostatic potential map would show a region of positive potential near these protons, indicating their susceptibility to removal by a base. This is a key factor in the compound's utility as a nucleophile in synthesis. orgsyn.org Furthermore, DFT can be used to analyze non-covalent interactions within the molecule and between molecules, which can be crucial for understanding its behavior in different solvent environments and in the solid state. nih.gov These computational analyses provide a theoretical foundation for the observed reactivity, complementing experimental findings.

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for the structural confirmation and analysis of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to verify the identity and purity of the compound after synthesis.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR is particularly informative due to the compound's existence as a mixture of keto and enol tautomers in solution. orgsyn.org

In the ¹H NMR spectrum recorded in chloroform-d (B32938) (CDCl₃), distinct signals are observed for both forms. orgsyn.org The keto form shows a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three acetyl protons, and a singlet for the two methylene protons. orgsyn.org The enol form is characterized by the appearance of a vinyl proton signal and a hydroxyl proton signal, with corresponding shifts in the signals for the tert-butyl and acetyl protons. orgsyn.org The integration of these signals allows for the quantification of the keto-enol ratio.

¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tautomer) |

|---|---|---|---|

| 1.5 | Singlet | 9H | (CH₃)₃C (Keto/Enol) |

| 2.3 | Singlet | 3H | COCH₃ (Keto) |

| 3.6 | Singlet | 2H | COCH₂CO (Keto) |

| 5.3 | Singlet | 1H | =CH (Enol) |

Data sourced from Organic Syntheses Procedure. orgsyn.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Signals for the carbonyl carbons of the ketone and thioester, the quaternary carbon and methyl carbons of the tert-butyl group, the acetyl methyl carbon, and the methylene carbon can be distinguished and assigned.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific frequencies corresponding to bond vibrations. amazonaws.com The IR spectrum of this compound shows characteristic absorption bands for its key functional groups. orgsyn.org

The most prominent features are the strong C=O stretching vibrations. Due to the presence of both a ketone and a thioester, multiple bands can be observed in the carbonyl region of the spectrum. Thioester carbonyl stretches typically appear at lower wavenumbers than their ester counterparts. The keto-enol tautomerism also influences the spectrum; the enol form will show a broad O-H stretch and a C=C stretch, alongside the carbonyl absorptions. orgsyn.orglibretexts.org

Characteristic IR Absorption Bands for this compound (Neat)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 1712 | C=O Stretch (Ketone) |

| 1676 | C=O Stretch (Thioester) |

| 1621 | C=C Stretch (Enol form) |

Data sourced from Organic Syntheses Procedure. orgsyn.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (molecular formula C₈H₁₄O₂S), the monoisotopic mass is 174.071451 Da and the average mass is 174.258 Da. chemspider.com Electron ionization mass spectrometry (EI-MS) provides detailed insights into the molecule's stability and fragmentation pathways.

The mass spectra of alkyl acetothioacetates are complex and exhibit significant fragmentation, including skeletal rearrangements. publish.csiro.au The fragmentation schemes for this class of compounds have been thoroughly investigated using high-resolution mass spectrometry (HRMS) and isotopic labeling studies (e.g., with deuterium (B1214612) and ¹⁸O), which help to confirm the elemental composition of fragment ions and elucidate the underlying mechanisms. publish.csiro.au

A characteristic fragmentation process observed in the mass spectra of S-alkyl acetothioacetates is the formation of a thiol radical ion (RSH⁺•) through a hydrogen rearrangement. publish.csiro.au In the case of this compound, this would correspond to the tert-butanethiol radical ion. Studies on analogous compounds have shown this transfer occurs via a four-membered transition state. publish.csiro.au Other significant fragments typically arise from cleavages of C-C and C-S bonds within the molecule.

The major fragment ions observed in the mass spectrum of a related compound, tert-butyl acetoacetate (B1235776), can provide some comparative insights, with prominent peaks corresponding to the tert-butyl cation (m/z 57) and the acetyl cation (m/z 43). chemicalbook.com For this compound, similar cleavages are expected, alongside fragments containing the sulfur atom.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂S | chemspider.com |

| Monoisotopic Mass | 174.071451 Da | chemspider.com |

| Average Mass | 174.258 Da | chemspider.com |

| IUPAC Name | S-tert-butyl 3-oxobutanethioate | nih.gov |

Table 2: Potential Fragment Ions in the Mass Spectrum of this compound Based on general fragmentation patterns of alkyl acetothioacetates publish.csiro.au and related esters chemicalbook.com.

| m/z | Proposed Fragment Structure | Description |

| 174 | [CH₃C(O)CH₂C(O)SC(CH₃)₃]⁺• | Molecular Ion |

| 90 | [HSC(CH₃)₃]⁺• | tert-Butanethiol radical ion (via H-rearrangement) |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Advanced Spectroscopic Techniques in Reaction Monitoring

The synthesis of complex molecules requires precise control over reaction conditions and progress. Advanced spectroscopic techniques are invaluable tools for real-time or near-real-time monitoring of chemical reactions, providing insights into reaction kinetics, the formation of intermediates, and endpoint determination.

For reactions involving this compound, Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful technique utilized for monitoring reaction progress, such as in ring-closure reactions. googleapis.com LCMS combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This allows chemists to track the consumption of this compound and the formation of products and byproducts in the reaction mixture over time.

Other spectroscopic methods, such as Fourier-Transform Infrared Spectroscopy (FT-IR), are also widely applied for monitoring chemical transformations. researchgate.net For instance, in esterification reactions, FT-IR can be used to follow the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic ester C=O stretch, allowing the reaction to be tracked to completion. researchgate.net This principle is applicable to syntheses involving this compound, where changes in the vibrational frequencies of the thioester and ketone carbonyl groups can be monitored.

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to follow the course of a reaction. By taking aliquots from a reaction mixture at different time points, it is possible to observe the decrease in signal intensity for reactant protons and the corresponding increase in signals for product protons, providing a quantitative measure of conversion. nih.gov These advanced spectroscopic methods are crucial for optimizing reaction conditions, improving yields, and ensuring the purity of the final product in syntheses that utilize this compound as a reactant or precursor. googleapis.comnih.gov

Analytical Methodologies for S Tert Butyl Acetothioacetate and Its Derivatives in Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., GC, HPLC)

Chromatographic methods are the cornerstone for the separation, identification, and quantification of S-tert-butyl acetothioacetate and its analogues. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly powerful tools for assessing the purity of synthetic batches and for quantifying the compound in various matrices.

Gas Chromatography (GC):

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent sensitivity and specificity. For purity assessment, GC can separate the target compound from starting materials, byproducts, and solvents. The percentage purity is typically determined by the area percentage of the main peak in the chromatogram.

A typical GC method for a related compound, tert-butyl acetoacetate (B1235776), which can be adapted for its thioester analogue, might involve a capillary column such as a DB-1 or FFAP. avantorsciences.comnih.govresearchgate.net The choice of column depends on the desired separation and the nature of potential impurities. For instance, a non-polar column like a DB-1 (100% dimethylpolysiloxane) is a good starting point for general purity analysis, while a more polar column like a FFAP (nitroterephthalic acid-modified polyethylene (B3416737) glycol) can be beneficial for separating more polar analytes. nih.gov

Table 1: Illustrative GC Parameters for Analysis of Related tert-Butyl Compounds This table is a composite based on methods for similar compounds and serves as a guide.

| Parameter | Setting | Reference(s) |

| Column | DB-1, 30 m x 0.53 mm ID, 2.65 µm film | researchgate.net |

| FFAP, 30 m x 0.25 mm ID, 0.25 µm film | nih.gov | |

| Injector | Split/Splitless or PTV | nih.govdiva-portal.org |

| Injector Temp. | 250 - 280 °C | diva-portal.org |

| Oven Program | Initial: 45 °C, hold 2 min; Ramp: 12 °C/min to 325 °C, hold 11 min | This is an example program and would be optimized. |

| Carrier Gas | Helium or Nitrogen | nih.gov |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | nih.govnih.gov |

Quantitative analysis by GC-FID involves creating a calibration curve with standards of known concentration. For GC-MS, selected ion monitoring (SIM) can be used for enhanced sensitivity and specificity, which is particularly useful for trace analysis or in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.

Purity analysis by HPLC with a UV detector is standard practice. The compound is dissolved in a suitable solvent, and the resulting solution is injected into the HPLC system. The chromatogram will show a major peak for the product and smaller peaks for any impurities. As with GC, the area percentage of the main peak is used to estimate purity. For more accurate quantification, a calibration curve is constructed using pure standards.

Table 2: Representative HPLC Conditions for Analysis of Related Acetoacetates This table is based on established methods for similar compounds and serves as a guide.

| Parameter | Setting | Reference(s) |

| Column | C18 (e.g., 100 mm x 3.2 mm, 5 µm) or Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile/Water gradient | sielc.comsielc.com |

| (May include acid modifier like formic or phosphoric acid) | sielc.com | |

| Flow Rate | 0.5 - 1.0 mL/min | koreascience.kr |

| Detection | UV at a specific wavelength (e.g., 254 nm) or MS | koreascience.kr |

| Column Temp. | Ambient or controlled (e.g., 25-40 °C) | koreascience.kr |

For derivatives of this compound, especially chiral derivatives, specialized chiral HPLC columns (e.g., Chiralpak) can be used to separate enantiomers and determine enantiomeric excess. koreascience.kryoutube.com

Spectrophotometric Methods

UV-Vis spectrophotometry is a straightforward and accessible method for the quantification of thioesters in solution and for studying reaction kinetics. researchgate.net Thioesters possess a characteristic chromophore, the C=O group, which absorbs UV light. The position of the maximum absorbance (λmax) for thioesters is typically in the range of 230-240 nm.

For quantitative analysis, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. While less specific than chromatographic methods, spectrophotometry is rapid and can be very effective for monitoring the progress of a reaction, such as the formation or consumption of the thioester. researchgate.net

In some cases, derivatizing agents can be used to create a new, more strongly absorbing or colored species, which can enhance the sensitivity and specificity of the assay. For example, reaction with a chromogenic thiol could be explored for indirect quantification.

Electrochemical Methods in Mechanistic Studies

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties and reaction mechanisms of compounds like this compound. dtic.mil These methods provide valuable insights into the formation of intermediates, such as radicals and radical ions, which are often involved in the synthesis and reactions of β-keto esters and thioesters. rsc.orgsioc-journal.cn

In a typical cyclic voltammetry experiment, a potential is swept between two limits, and the resulting current is measured. The resulting plot, a voltammogram, can reveal the oxidation and reduction potentials of the analyte. For β-keto esters and related compounds, electrochemical studies have been used to investigate the formation of enolate radicals upon oxidation. rsc.org This radical can then undergo further reactions, and the electrochemical data can help to elucidate the reaction pathway.

For instance, studies on the electrochemical synthesis of thioesters from α-keto acids and thiophenols have demonstrated the utility of these methods in developing green, oxidant-free synthetic routes. sioc-journal.cn The CV of the starting materials can help in optimizing the reaction conditions, such as the applied potential, to achieve selective product formation. Similarly, the electrochemical behavior of related β-keto spirolactones has been studied to understand the formation of key radical intermediates. rsc.org While specific CV data for this compound is not widely published, the principles from studies on analogous β-keto systems and thioesters are directly applicable. These studies show that the deprotonated β-keto ester can be oxidized to form a methylenic radical, a key intermediate in many of its reactions. rsc.org

Industrial and Large Scale Applications in Chemical Manufacturing

Use as a Reagent in Industrial Organic Synthesis

S-tert-Butyl acetothioacetate serves as a crucial building block in the synthesis of complex molecular architectures on an industrial scale. It is particularly noted for its use in creating β-dicarbonyl compounds and their derivatives, which are precursors to many important chemical products.

The reactivity of this compound allows for the generation of dianions, which can then be selectively alkylated at the γ-carbon. researchgate.netrsc.org This process is fundamental to building more complex carbon skeletons. This method has been successfully applied to the total synthesis of various natural products, including the spiroacetal macrolide (+)-milbemycin β1 and the β-lactam antibiotic (+)-thienamycin. cam.ac.uk

Another significant industrial application is in the synthesis of heterocyclic compounds. uou.ac.in These are organic compounds containing a ring structure with at least one atom other than carbon, such as nitrogen, oxygen, or sulfur, in the ring. uou.ac.in this compound is used in the preparation of quinoline-2,5,8(1H)-triones, which are synthesized through the acylation of 2,5-dimethoxyaniline (B66101) followed by a Knorr cyclization. researchgate.net It is also a key starting material for synthesizing acyltetronic acids, a class of fungal metabolites, through a process involving alkylation and subsequent cyclization. researchgate.netrsc.orgcam.ac.uk

The table below summarizes key synthetic applications of this compound in industrial organic synthesis.

| Target Compound Class | Synthetic Strategy | Key Intermediates/Reagents | Reference |

| Acyltetronic Acids | Alkylation of this compound dianion, followed by transesterification and cyclization. | 2-hydroxy esters, silver(I) salts, tetrabutylammonium (B224687) fluoride (B91410) | researchgate.netrsc.org |

| Fungal Metabolites (Carolic, Carlosic, Carlic acids) | Total synthesis utilizing the alkylation of this compound dianions. | Appropriate electrophiles and 2-hydroxy esters | rsc.org |

| Quinoline-2,5,8(1H)-triones | Acylation of 2,5-dimethoxyaniline with β-oxo thioesters derived from this compound, followed by Knorr cyclization. | 2,5-dimethoxyaniline | researchgate.net |

| (+)-Milbemycin β1 | A highly convergent total synthesis involving intermediates derived from this compound. | Not specified in abstract | cam.ac.uk |

| (+)-Thienamycin | Synthesis via an intermediate π-allyltricarbonyliron lactone complex, with this compound used in the formation of key precursors. | Not specified in abstract | cam.ac.uk |

Role in the Production of Specialty Chemicals

The versatility of this compound as a reagent directly translates to its importance in manufacturing a range of specialty chemicals. These are chemicals produced in lower volumes but with higher value, often for specific applications. The primary application areas include pharmaceuticals, agrochemicals, and pigments. chemicalbook.com

In the pharmaceutical industry , this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). chemicalbook.comgoogleapis.com Its ability to form complex cyclic and heterocyclic structures is particularly valuable in creating the core scaffolds of many drugs. uou.ac.inopenmedicinalchemistryjournal.com For example, it is used in the synthesis of tetramic acids, which are found in a number of biologically active natural products. researchgate.net

In the agrochemical sector , this compound serves as a precursor for herbicides and fungicides. chemicalbook.comopenmedicinalchemistryjournal.com The synthesis of certain N-heterocyclic compounds, which form the basis of many pesticides, can utilize this compound. openmedicinalchemistryjournal.com

The production of pigments and dyes also benefits from the reactivity of this compound. chemicalbook.com Azo dyes and other complex organic colorants can be synthesized using intermediates derived from this thioester. ijcce.ac.irresearchgate.net

The following table details the role of this compound in the production of various specialty chemicals.

| Industry | Type of Specialty Chemical | Specific Examples/Applications | Reference |

| Pharmaceutical | Active Pharmaceutical Ingredients (APIs), Intermediates | Synthesis of tetramic and tetronic acid analogues, which are important in drug development. | chemicalbook.comgoogleapis.comresearchgate.net |

| Agrochemical | Herbicides, Fungicides | Used in the synthesis of heterocyclic compounds like thiazolo-5-carboxylic acid derivatives, which can have fungicidal properties. | chemicalbook.comopenmedicinalchemistryjournal.com |

| Pigments & Dyes | Organic Colorants | Serves as a building block for complex organic molecules used as pigments. | chemicalbook.comijcce.ac.irmdpi.com |

Process Optimization for Manufacturing Efficiency

For any chemical to be viable in large-scale manufacturing, the processes for its synthesis and use must be efficient, cost-effective, and scalable. retrocausal.airesearchgate.net Significant research has been dedicated to optimizing the manufacturing processes involving this compound.

One key area of optimization is the synthesis of this compound itself. An efficient, multigram-scale preparation has been developed involving the reaction of 2-methyl-2-propanethiol with 2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.netchemicalbook.com This method provides a reliable and scalable route to the compound, which is crucial for its industrial availability.

Process optimization also focuses on the reactions where this compound is used as a reagent. For instance, in the synthesis of pharmaceutical intermediates, reaction conditions are carefully controlled to maximize yield and purity while minimizing impurities. google.com A patent for the preparation of an intermediate for the drug Sunitinib describes a process where a related compound, tert-butyl acetoacetate (B1235776), is reacted under specific temperature controls (0-5 °C) and then subjected to in-situ reduction and condensation, followed by optimized extraction and crystallization steps to ensure high purity. google.com Such optimization strategies, including temperature control, solvent selection, and purification methods, are directly applicable to processes involving the thio-analog.

The development of scalable synthetic routes for ligands used in asymmetric catalysis, such as (S)-t-BuPyOx, also highlights process optimization. beilstein-journals.org While not directly a process for this compound, the principles of developing multi-gram scale syntheses with high yields and straightforward purification are central to making any chemical, including those derived from this compound, industrially viable. beilstein-journals.org

The table below outlines key parameters and findings related to the process optimization for manufacturing involving this compound.

| Process | Optimization Focus | Key Parameters / Findings | Benefit | Reference |

| Synthesis of this compound | Scalable Preparation | Reaction of 2-methyl-2-propanethiol with 2,2,6-trimethyl-4H-1,3-dioxin-4-one. | Efficient, multigram-scale synthesis. | researchgate.netchemicalbook.com |

| Use in Pharmaceutical Intermediate Synthesis | Purity and Yield | Controlled reaction temperature (e.g., 0-5 °C), specific quenching temperatures (e.g., 60-65 °C), selection of extraction solvents (e.g., ethyl acetate), and crystallization solvents (e.g., methanol-water mixture). | High purity of the final product, with individual unknown impurities below 0.10%. | google.com |

| General Manufacturing | Systematic Improvement | Application of methodologies like Six Sigma (DMAIC: Define, Measure, Analyze, Improve, Control) to systematically identify and eliminate sources of variation and waste. | Reduced costs, improved efficiency, and enhanced product quality. | retrocausal.ai |

Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Reactions Involving S-tert-Butyl Acetothioacetate

The development of efficient and selective catalytic systems is paramount for expanding the synthetic utility of this compound. Research is moving beyond traditional stoichiometric reagents towards more sustainable and powerful catalytic methods.

Current research has demonstrated the effectiveness of organocatalysts, such as simple squaramides, in promoting reactions of β-ketothioesters. chemrxiv.org These catalysts have shown remarkable activity even at very low loadings (e.g., 0.1 mol%), affording products in high yields and enantioselectivities. chemrxiv.org For instance, in model reactions, squaramide derivatives have proven effective in catalyzing the addition of β-ketothioesters to various electrophiles. chemrxiv.org Another area of exploration is the use of metal-based catalysts. Ruthenium pincer complexes have been reported for the efficient and selective hydrogenation of various thioesters to their corresponding alcohols and thiols, tolerating a range of functional groups. acs.org Similarly, nickel nanoparticle-based catalysts are being developed for cross-coupling reactions. semanticscholar.org Future work will likely focus on designing novel catalysts, including bimetallic systems and metal-organic frameworks (MOFs), to achieve unprecedented levels of control over reactivity and selectivity in transformations involving this compound. The development of heterogeneous catalysts that are easily recoverable and reusable is also a significant trend, aiming to improve the economic and environmental profile of synthetic processes. ias.ac.in

| Catalyst Type | Example Catalyst/System | Reaction Type | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst | Squaramide Derivatives (e.g., C7, C8) | Michael Addition to nitroalkenes | High catalytic activity at low loading (0.1 mol%); high yields (up to 86%) and enantiomeric excess (up to 93%). | chemrxiv.org |

| Transition Metal Complex | Acridine-based Ruthenium Pincer Complex | Hydrogenation | Efficient and selective hydrogenation of thioesters to alcohols and thiols; tolerates various functional groups. | acs.org |

| Nanoparticle Catalyst | Nickel (Ni) Nanoparticles on Porous Support | Cross-coupling for 1,3,4-oxadiazole (B1194373) synthesis | Excellent catalytic functionality and high yields under mild conditions; heterogeneous and potentially recyclable. | semanticscholar.org |

| Solid Acid Catalyst | Sulfated Polyborate | Ritter Reaction (Amide Synthesis) | Environmentally benign, recyclable, efficient under solvent-free conditions with short reaction times. | ias.ac.in |

Development of Asymmetric Syntheses Utilizing this compound

Creating chiral molecules with high stereocontrol is a central goal of modern organic synthesis. This compound is an excellent prochiral starting material, and future research is focused on developing new asymmetric methods to access enantiomerically enriched products.

A significant breakthrough has been the use of chiral organocatalysts. For example, squaramide-based catalysts derived from diamines have been successfully employed in the asymmetric Michael addition of S-butyl acetothioacetate to α-bromonitroalkenes, achieving high enantiomeric excesses (up to 93% ee). chemrxiv.org The absolute configuration of the product was found to be dependent on the structure of the catalyst, demonstrating that the catalyst dictates the direction of asymmetric induction. chemrxiv.org Future efforts will likely explore a broader range of chiral scaffolds, including cinchona alkaloids, prolinol derivatives, and chiral phosphoric acids, to catalyze different types of asymmetric transformations such as aldol, Mannich, and alkylation reactions. The combination of metal catalysis with chiral ligands represents another promising avenue for developing highly enantioselective C-C bond-forming reactions.

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Michael Addition | Squaramide derivative (C8) | S-butyl thioketone and β-nitrostyrene | Up to 97% ee | chemrxiv.org |

| Michael Addition | Squaramide derivative (C7) | S-butyl acetothioacetate and α-bromonitroalkene | 93% ee | chemrxiv.org |

Integration with Automation and High-Throughput Screening in Synthesis

The fields of drug discovery and process development are increasingly benefiting from automation and high-throughput screening (HTS). drugtargetreview.combmglabtech.com These technologies allow for the rapid testing of numerous reaction conditions or compound variations, significantly accelerating research and development. drugtargetreview.comrsc.org

The integration of this compound into automated synthesis platforms is an emerging trend. nih.gov Such platforms can perform reactions on a nano- or picomole scale, screen libraries of catalysts and reagents, and analyze the outcomes using techniques like mass spectrometry. rsc.orgnih.gov For instance, a Förster Resonance Energy Transfer (FRET)-based assay has been developed for the high-throughput investigation of thioester reactivity in a 96-well plate format, enabling the screening of reaction conditions in the low micromolar range. nih.gov This approach can be adapted to rapidly optimize reaction conditions (e.g., catalyst, solvent, base, temperature) for transformations involving this compound. Future work will focus on creating fully automated "design-make-test" cycles where machine learning algorithms propose new reaction conditions or substrate combinations, which are then synthesized and tested by robotic systems, with the results feeding back into the algorithm for further optimization. drugtargetreview.com

Investigation of this compound in Materials Science

While primarily used as a synthetic intermediate, the unique reactivity of the thioester and β-dicarbonyl moieties in this compound suggests potential applications in materials science. The oxygen analogue, tert-butyl acetoacetate (B1235776), is already used as an acetoacetylating reagent for hydroxyl-bearing coating resins like polyesters and acrylics. chemicalbook.com

The dynamic nature of the thiol-thioester exchange reaction presents opportunities for creating dynamic covalent networks and self-healing materials. rsc.org This reversible exchange allows for the formation and breakage of covalent bonds under specific conditions, which can be used to relax stress in polymer networks or effect shape changes. rsc.org The β-ketoester functionality can also act as a ligand for metal ions, opening possibilities for creating novel metal-organic frameworks (MOFs) or functional polymers with metal-coordinating properties. Future research could explore the incorporation of this compound into polymer backbones or as a cross-linking agent to develop advanced materials with tailored thermal, mechanical, or responsive properties. Its use as a precursor for sulfur-containing polymers could also be investigated for applications in optics or electronics.

Computational Design of New Reactions and Applications

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.gov Density Functional Theory (DFT) and other quantum mechanical methods are increasingly being applied to the study of thioester reactions.

Computational studies have been performed to understand the reactivity differences between thioesters and their oxoester counterparts in nucleophilic acyl transfer reactions. nih.gov These studies analyze transition state models and the role of electron delocalization in stabilizing reactants and transition states. nih.gov For β-keto systems, computational methods can determine which carbonyl group is more susceptible to nucleophilic attack by analyzing local electrophilicity indices. nih.gov Such calculations can explain and predict regioselectivity in reactions. Future research will leverage computational tools more proactively to design novel reactions. For example, machine learning models trained on large reaction databases could predict the optimal catalysts and conditions for a desired transformation of this compound. Furthermore, computational screening of virtual libraries of catalysts or substrates can identify promising candidates for experimental validation, accelerating the discovery of new applications in areas ranging from catalysis to materials science. acs.org

Q & A

Q. What are the established synthetic routes for S-tert-Butyl acetothioacetate, and what key reaction parameters influence yield?

this compound is typically synthesized via nucleophilic substitution between tert-butyl thiol and acetothioacetic acid derivatives under anhydrous conditions. Critical parameters include:

- Temperature : Optimal yields are achieved at 0–5°C to minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.

- Catalyst : Use of mild bases (e.g., triethylamine) to neutralize acidic byproducts. Reaction progress should be monitored via TLC or GC-MS, and purification via fractional distillation or column chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers expect?

Key techniques include:

- ¹H NMR : A singlet at ~1.3 ppm for the tert-butyl group and resonance at 3.5–4.0 ppm for the thioester methylene protons.

- ¹³C NMR : Peaks at ~170 ppm (C=O) and 35–40 ppm (tert-butyl carbons).

- IR spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~700 cm⁻¹ (C-S bond).

- Mass spectrometry : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 162 g/mol). Cross-validate data with reference spectra from databases like NIST .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points of this compound across literature sources?

Discrepancies may arise from:

- Purity : Impurities lower melting points. Recrystallize using hexane/ethyl acetate mixtures.

- Polymorphism : Use differential scanning calorimetry (DSC) to identify polymorphic forms.

- Measurement methods : Standardize conditions (e.g., heating rate, sample size). Report solvent history and drying protocols to ensure reproducibility .

Q. What strategies optimize the stability of this compound in long-term storage for kinetic studies?

Stability can be enhanced by: